O-(3-aminopropyl)hydroxylamine dihydrochloride
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Overview
Description
O-(3-aminopropyl)hydroxylamine dihydrochloride: is a chemical compound with the molecular formula C3H12Cl2N2O. It is a derivative of hydroxylamine, featuring an aminopropyl group attached to the hydroxylamine moiety. This compound is often used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-aminopropyl)hydroxylamine dihydrochloride typically involves the reaction of hydroxylamine with 3-chloropropylamine. The reaction is carried out in an aqueous medium, and the product is isolated as its dihydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(3-aminopropyl)hydroxylamine dihydrochloride can undergo oxidation reactions, where the hydroxylamine group is oxidized to form nitroso or nitro derivatives.
Reduction: The compound can also participate in reduction reactions, where the aminopropyl group can be reduced to form primary amines.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are typically employed.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry: O-(3-aminopropyl)hydroxylamine dihydrochloride is used as a reagent in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. It is also investigated for its potential therapeutic effects in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of O-(3-aminopropyl)hydroxylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The hydroxylamine moiety can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Hydroxylamine hydrochloride: A simpler derivative of hydroxylamine, lacking the aminopropyl group.
3-aminopropylamine: Contains the aminopropyl group but lacks the hydroxylamine moiety.
O-benzylhydroxylamine: Features a benzyl group instead of the aminopropyl group.
Uniqueness: O-(3-aminopropyl)hydroxylamine dihydrochloride is unique due to the presence of both the aminopropyl and hydroxylamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
76028-89-2 |
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Molecular Formula |
C3H12Cl2N2O |
Molecular Weight |
163 |
Purity |
95 |
Origin of Product |
United States |
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